![molecular formula C16H21N5O B253842 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one
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Overview
Description
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound with potential therapeutic applications. It belongs to the class of triazine derivatives and has been extensively studied for its pharmacological properties. In
Mechanism of Action
The exact mechanism of action of 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin and dopamine. It is also reported to have an affinity for the benzodiazepine receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one can exert a range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been reported to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is its potential use as an antidepressant and anxiolytic agent. Further studies are needed to determine the exact mechanism of action and to evaluate its efficacy in clinical trials. Another area of interest is its potential use as an anticonvulsant agent. Studies are needed to determine its efficacy in animal models of epilepsy and to evaluate its safety and tolerability in humans. Additionally, further studies are needed to explore the potential applications of this compound in other areas of medicine, such as inflammation and pain management.
Synthesis Methods
The synthesis of 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one involves the reaction of 2,5-dimethylphenylpiperazine with cyanogen bromide and subsequent reaction with 2-amino-4,6-dimethyl-1,3,5-triazine. The yield of this reaction is reported to be around 60-70%.
Scientific Research Applications
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
properties
Product Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one |
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Molecular Formula |
C16H21N5O |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H21N5O/c1-11-4-5-12(2)14(10-11)20-6-8-21(9-7-20)16-17-15(22)13(3)18-19-16/h4-5,10H,6-9H2,1-3H3,(H,17,19,22) |
InChI Key |
DFDIFRSQBUWASE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC(=O)C(=NN3)C |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC(=O)C(=NN3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC(=O)C(=NN3)C |
Origin of Product |
United States |
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